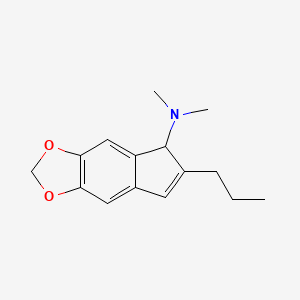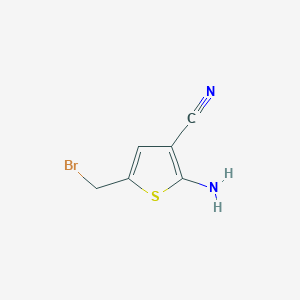![molecular formula C18H45B3O6Sn3 B13796061 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) CAS No. 51805-34-6](/img/structure/B13796061.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boroxin, tris[(triethylstannyl)oxy]-(9CI) is a chemical compound with the molecular formula C18H45B3O6Sn3 and a molecular weight of 746.11 g/mol . This compound is a derivative of boroxine, which is a six-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms . Boroxin, tris[(triethylstannyl)oxy]-(9CI) is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boroxin, tris[(triethylstannyl)oxy]-(9CI) typically involves the reaction of boroxine with triethylstannyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
[ \text{Boroxine} + 3 \text{(Triethylstannyl)oxy} \rightarrow \text{Boroxin, tris[(triethylstannyl)oxy]-(9CI)} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of boroxin, tris[(triethylstannyl)oxy]-(9CI) involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as distillation and crystallization to obtain the desired compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Boroxin, tris[(triethylstannyl)oxy]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids and other boron-containing compounds.
Reduction: Reduction reactions can convert the compound into simpler boron-containing species.
Substitution: The triethylstannyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of boroxin, tris[(triethylstannyl)oxy]-(9CI) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .
Major Products
The major products formed from the reactions of boroxin, tris[(triethylstannyl)oxy]-(9CI) include boronic acids, boronates, and other boron-containing compounds. These products have significant applications in organic synthesis and materials science .
Scientific Research Applications
Boroxin, tris[(triethylstannyl)oxy]-(9CI) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of boroxin, tris[(triethylstannyl)oxy]-(9CI) involves its interaction with molecular targets through the formation of boron-oxygen bonds. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles, and participate in various catalytic processes. The molecular pathways involved include the activation of boron centers and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to boroxin, tris[(triethylstannyl)oxy]-(9CI) include:
Trimethylboroxine: A derivative of boroxine with methyl groups.
Triphenylboroxine: A derivative of boroxine with phenyl groups.
Uniqueness
Boroxin, tris[(triethylstannyl)oxy]-(9CI) is unique due to the presence of triethylstannyl groups, which impart distinct chemical and physical properties. These properties include enhanced stability, reactivity, and the ability to form complex structures, making it valuable in various research and industrial applications .
Properties
CAS No. |
51805-34-6 |
|---|---|
Molecular Formula |
C18H45B3O6Sn3 |
Molecular Weight |
746.1 g/mol |
IUPAC Name |
[4,6-bis(triethylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-triethylstannane |
InChI |
InChI=1S/9C2H5.B3O6.3Sn/c9*1-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
InChI Key |
QJKINXKYAKUSDH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)O[Sn](CC)(CC)CC)O[Sn](CC)(CC)CC)O[Sn](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


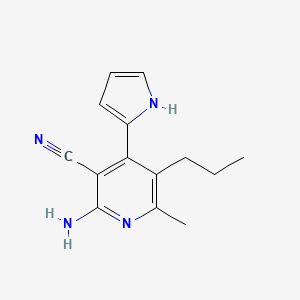
![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
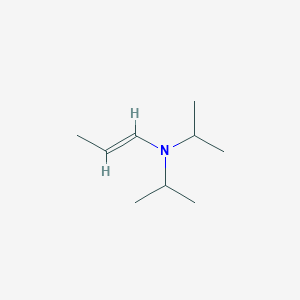
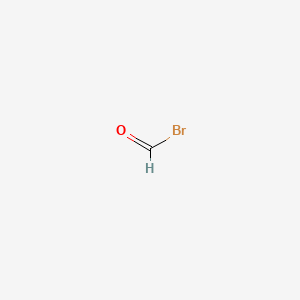

![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)

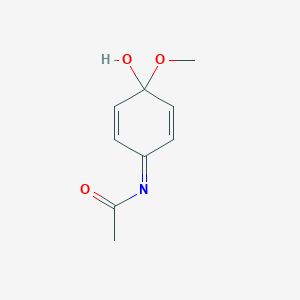
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
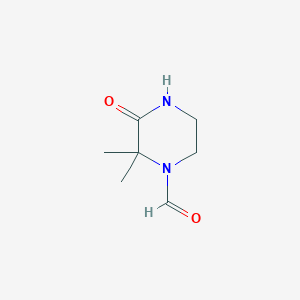
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
